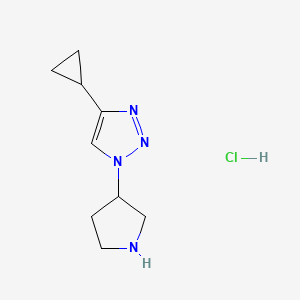
4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a triazole ring, a pyrrolidine ring, and a cyclopropyl group, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an alkyne and an azide react to form the triazole ring under copper-catalyzed conditions. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, and the cyclopropyl group can be added via a cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to accelerate the reactions. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
科学的研究の応用
4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The pyrrolidine and cyclopropyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamide
- Cyclopropyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Uniqueness
4-cyclopropyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H15ClN4 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
4-cyclopropyl-1-pyrrolidin-3-yltriazole;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c1-2-7(1)9-6-13(12-11-9)8-3-4-10-5-8;/h6-8,10H,1-5H2;1H |
InChIキー |
CUFXKKSMYKFESG-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CN(N=N2)C3CCNC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


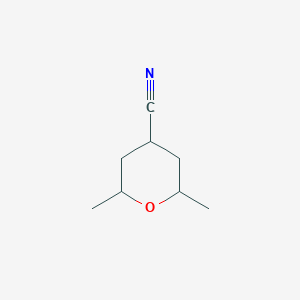
![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)
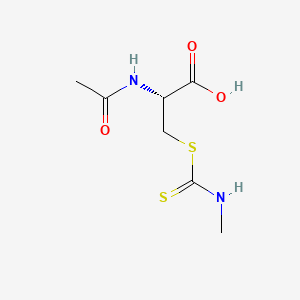
![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)

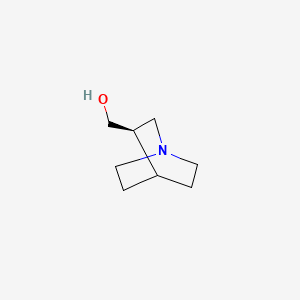

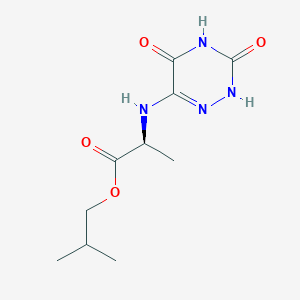
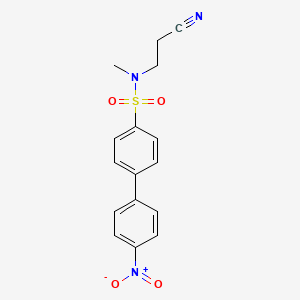
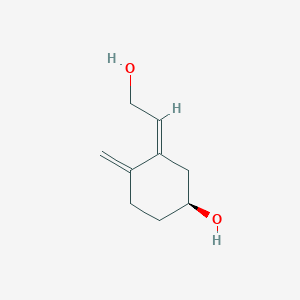
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
